O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate
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Overview
Description
O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate is a chemical compound with the molecular formula C14H19NOS2 and a molecular weight of 281.44 g/mol . This compound is known for its unique structure, which includes a piperidine ring conjugated to a benzyl group through a nitrogen atom and a carbonodithioate group.
Preparation Methods
The synthesis of O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate involves several steps. One common method includes the reaction of 1-benzylpiperidine with carbon disulfide and methyl iodide under controlled conditions. The reaction typically requires a base such as potassium carbonate to facilitate the formation of the carbonodithioate group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
O-(1-Benzylpiperidin-4-yl) S-methyl carbonodithioate can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a piperidine ring conjugated to a benzyl group but differs in the functional groups attached to the piperidine ring.
Benzimidazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1251032-64-0 |
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Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
O-(1-benzylpiperidin-4-yl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C14H19NOS2/c1-18-14(17)16-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
ZRDVBUSIXQEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)OC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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